1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
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Description
This compound is a complex organic molecule that contains a tetrahydroisoquinoline group and a tetramethylborolane group. The tetrahydroisoquinoline group is a type of isoquinoline, a heterocyclic aromatic organic compound. The tetramethylborolane group is a type of boronic ester, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydroisoquinoline and tetramethylborolane groups. These groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The tetramethylborolane group in this compound could potentially undergo reactions with organometallic reagents, such as Grignard reagents, to form new carbon-boron bonds . The tetrahydroisoquinoline group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the tetramethylborolane group is a type of boronic ester, which is often used in organic synthesis due to its reactivity .Safety and Hazards
Future Directions
The potential applications of this compound would depend on its specific properties and reactivity. Compounds containing a tetrahydroisoquinoline group or a tetramethylborolane group have been used in various areas of research and could have potential uses in fields like medicinal chemistry or materials science .
Properties
CAS No. |
1181691-47-3 |
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Molecular Formula |
C17H24BNO3 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-10-15(7-6-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3 |
InChI Key |
XTTFZLZMAAKELK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)C)C=C2 |
Purity |
95 |
Origin of Product |
United States |
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